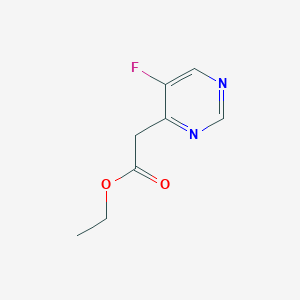

Ethyl 2-(5-fluoropyrimidin-4-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

ethyl 2-(5-fluoropyrimidin-4-yl)acetate |

InChI |

InChI=1S/C8H9FN2O2/c1-2-13-8(12)3-7-6(9)4-10-5-11-7/h4-5H,2-3H2,1H3 |

InChI Key |

PHRBITXLBSXZKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=NC=C1F |

Origin of Product |

United States |

Advanced Synthetic Strategies and Chemical Reactivity of Ethyl 2 5 Fluoropyrimidin 4 Yl Acetate

Methodologies for the Synthesis of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate and Related Compounds

The synthesis of this compound and its analogs involves sophisticated chemical strategies that aim for efficiency, and regio- and stereocontrol.

Catalytic Approaches in Pyrimidine (B1678525) Derivatization

Catalytic methods are pivotal in the synthesis of functionalized pyrimidines due to their efficiency and selectivity. Various catalysts, including transition metals and organocatalysts, have been employed to facilitate the introduction of substituents onto the pyrimidine core.

Recent advancements have highlighted the use of nickel and ruthenium catalysts in the synthesis of pyrimidine derivatives. For instance, nickel-catalyzed syntheses from alcohols and amidines have been developed. mdpi.com Additionally, cooperative ruthenium-complex-catalyzed multicomponent tandem synthesis allows for the direct creation of 2-(N-alkylamino)pyrimidines from guanidine (B92328) salt and alcohols. mdpi.com The classical Pinner reaction, which involves the condensation of 1,3-dicarbonyl compounds with amidines, remains a fundamental approach for constructing the pyrimidine ring. mdpi.com

The derivatization of the pyrimidine ring often involves strategic modifications to achieve desired biological activities or material properties. For example, keeping a 4-bromophenyl group on the pyrimidine ring provides a reactive site for coupling reactions, although not all resulting products show the intended biological activity. nih.gov The introduction of halogen substituents like chloro, bromo, and fluoro is a common strategy to enhance biological activity and bioavailability. nih.gov

Regioselective and Stereoselective Synthetic Pathways for Pyrimidinyl Acetates

Achieving regioselectivity and stereoselectivity is crucial when synthesizing complex molecules like pyrimidinyl acetates. Regioselective synthesis ensures that substituents are introduced at the desired positions on the pyrimidine ring.

Organolithium reagents have been utilized for the regioselective synthesis of new pyrimidine derivatives. researchgate.net For instance, nucleophilic attack on 2,4-dichloro-6-phenylpyrimidine (B1267630) and 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine with N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products. researchgate.net Convergent and regioselective synthesis of thiazolo[2,3-a]pyrimidine derivatives has been accomplished through a one-pot reaction of 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate (B1210297), acetic anhydride, acetic acid, and a suitable aldehyde. rsc.org

In the context of stereoselectivity, an enantioselective, organocatalytic method for the 1,4-addition of 4-azaarenyl acetates to trisubstituted electrophilic alkenes has been developed. chemrxiv.org This method yields products with three contiguous stereocenters with modest to high diastereo- and enantioselectivites. chemrxiv.org Mechanistic studies suggest that two stereocenters are under kinetic control, while one undergoes a thermodynamically-controlled crystallization-induced diastereomer transformation. chemrxiv.org

Multi-Component Reactions and Novel Synthetic Route Development

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules in a single step, offering advantages in terms of atom economy and reduced waste. nih.gov Several MCRs have been developed for the synthesis of pyrimidine derivatives.

A three-component tandem reaction for creating multisubstituted pyrimidines from chalcone, benzyl (B1604629) alcohol, and ammonium (B1175870) acetate has been demonstrated. researchgate.net This method involves the simultaneous formation of two new C(sp²)−N bonds and a six-membered ring. researchgate.net Another approach involves an iron-catalyzed [4 + 2] annulation of amidines with α,β-unsaturated ketoxime acetates to construct 2,4,6-trisubstituted pyrimidines. researchgate.net

Microwave-assisted one-pot reactions have also been employed for the regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines. nih.gov A three-component reaction of α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils in the presence of FeCl3·6H2O as a catalyst under microwave irradiation provides a straightforward route to these fused heterocyclic systems. nih.gov

Investigation of Chemical Reactivity and Transformation Mechanisms

The chemical behavior of this compound is largely dictated by the properties of its fluoro-substituted pyrimidine ring and the attached acetate group.

Reactivity of the Fluoro-Substituted Pyrimidine Ring

The fluorine atom at the C5 position significantly influences the electronic properties of the pyrimidine ring, enhancing its susceptibility to nucleophilic attack. researchgate.net The electron-deficient nature of the pyrimidine ring makes nucleophilic aromatic substitution (SNAr) a common reaction pathway for introducing various functional groups. researchgate.net

The reactivity of the pyrimidine ring can be further enhanced by quaternization of one or both nitrogen atoms, which increases the polarization of the N(1)–C(6) bond and facilitates the addition of weak nucleophiles. wur.nl Ring transformation reactions can occur where a fragment of the pyrimidine ring is replaced by a fragment from the nucleophilic reagent. wur.nl For example, the reaction of 1-methylpyrimidinium iodide with amidinium chlorides in the presence of sodium ethoxide results in a ring transformation where the N(1)-C(2)-N(3) fragment is replaced. wur.nl

The presence of a fluoro substituent can also direct the regioselectivity of reactions. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, the presence of a 2,4-dichlorophenyl substituent can influence the molecular conformation and emission properties of the resulting fluorophore. rsc.org

Transformations Involving the Acetate Moiety

The ethyl acetate group attached to the pyrimidine ring offers a site for various chemical transformations, allowing for further functionalization of the molecule. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or undergo decarboxylation.

For example, in the synthesis of related heterocyclic compounds, the acetate moiety is often introduced via reactions with reagents like ethyl chloroacetate (B1199739) or ethyl diazoacetate. nih.govprepchem.com The transformation of the acetate group is a key step in the synthesis of various biologically active molecules. For instance, ethyl 2-(2-pyridylacetate) can be converted to 2-(pyridin-2-yl)acetohydrazide, which serves as a starting material for thiosemicarbazide (B42300) and oxadiazole derivatives. mdpi.com

The reactivity of the acetate moiety can be influenced by the substituents on the pyrimidine ring. The electron-withdrawing nature of the fluoro-substituted pyrimidine ring can affect the acidity of the α-protons of the acetate group, influencing its reactivity in condensation and alkylation reactions.

Exploration of Reaction Intermediates and Side Products in Synthesis

A plausible and commonly employed strategy for the synthesis of pyrimidine derivatives involves the nucleophilic substitution of a halogenated pyrimidine precursor. In the case of this compound, a likely synthetic route would involve the reaction of a dihalopyrimidine, such as 4,6-dichloro-5-fluoropyrimidine (B1312760) or 4,5,6-trifluoropyrimidine, with the enolate of ethyl acetate. This pathway, while theoretically sound, is prone to the formation of various intermediates and side products that can impact the efficiency and purity of the final product.

Plausible Reaction Intermediates:

The primary intermediate in this proposed synthesis is the enolate of ethyl acetate . This carbanionic species is typically generated in situ using a strong base such as sodium hydride (NaH), lithium diisopropylamide (LDA), or sodium ethoxide (NaOEt). The choice of base and solvent can significantly influence the enolate's reactivity and stability.

Once formed, the ethyl acetate enolate acts as a nucleophile, attacking the electron-deficient pyrimidine ring. The reaction is expected to proceed via a Meisenheimer-type intermediate . This is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. The stability of this intermediate is a key factor in determining the reaction's feasibility and regioselectivity. For a substrate like 4,6-dichloro-5-fluoropyrimidine, the attack of the enolate at the C4 position would lead to a negatively charged intermediate, with the charge delocalized over the pyrimidine ring and the adjacent carbonyl group of the acetate moiety.

Potential Side Products and Competing Reactions:

Several side reactions can occur, leading to the formation of undesired byproducts. The nature and quantity of these byproducts are highly dependent on the reaction conditions, including temperature, reaction time, and the nature of the reactants and base used.

One of the most common side reactions is polysubstitution . If a di- or trihalogenated pyrimidine is used as the starting material, the initial product, Ethyl 2-(5-fluoro-6-halopyrimidin-4-yl)acetate, still possesses a reactive halogen atom. This can undergo a second nucleophilic substitution by another molecule of the ethyl acetate enolate, leading to the formation of a disubstituted pyrimidine.

Another potential side product arises from the reaction of the enolate with the ester group of another ethyl acetate molecule. This can lead to self-condensation products, such as ethyl acetoacetate, through a Claisen condensation mechanism. This is more likely to occur if the concentration of the enolate is high and the reaction with the pyrimidine substrate is slow.

Furthermore, the choice of base can lead to competing reactions. For example, if sodium ethoxide is used as the base in an ethanol (B145695) solvent, etherification of the halogenated pyrimidine can occur, where the ethoxide ion acts as a nucleophile, competing with the ethyl acetate enolate. This would result in the formation of an ethoxypyrimidine derivative.

In syntheses involving fluorinated pyrimidines, rearrangement or elimination reactions of the fluorinated intermediates, although less common, should also be considered, particularly under harsh reaction conditions.

To minimize the formation of these side products, careful control of the reaction stoichiometry, temperature, and the slow addition of the enolate to the pyrimidine substrate are crucial. The use of a non-nucleophilic base like sodium hydride can also help to prevent side reactions involving the base itself.

The table below summarizes the key potential intermediates and side products in a hypothetical synthesis of this compound starting from a dihalopyrimidine.

| Compound Type | Compound Name | Role in Synthesis | Conditions Favoring Formation |

| Intermediate | Ethyl acetate enolate | Primary Nucleophile | Presence of a strong, non-nucleophilic base (e.g., NaH, LDA). |

| Intermediate | Meisenheimer complex | Transient intermediate | Nucleophilic attack of the enolate on the pyrimidine ring. |

| Side Product | Disubstituted pyrimidine | Product of polysubstitution | Use of excess enolate; prolonged reaction times. |

| Side Product | Ethyl acetoacetate | Product of self-condensation | High concentration of enolate; slow reaction with the pyrimidine. |

| Side Product | Ethoxypyrimidine derivative | Product of competing nucleophilic attack | Use of sodium ethoxide as a base in ethanol. |

Computational Chemistry and Molecular Design of Ethyl 2 5 Fluoropyrimidin 4 Yl Acetate Analogs

Theoretical Approaches to Molecular Structure and Electronic Properties

Theoretical and computational methods are instrumental in elucidating the fundamental characteristics of ethyl 2-(5-fluoropyrimidin-4-yl)acetate and its derivatives. These approaches allow for a detailed analysis of their three-dimensional structures and the distribution of electrons, which are critical determinants of their reactivity and interaction with other molecules.

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules. For pyrimidine (B1678525) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G**, are employed to determine optimized geometries and electronic properties. espublisher.com These calculations can predict key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them, and the dipole moment. For instance, in a study of 1,5-benzodiazepine derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com This information is crucial for understanding the molecule's reactivity and stability.

Furthermore, Time-Dependent DFT (TD-DFT) is utilized to explore the properties of excited states, providing insights into the molecule's photophysical behavior. espublisher.com This is particularly relevant for understanding how these compounds might behave under photoirradiation, which can be important for certain therapeutic applications or for understanding potential phototoxicity. The calculated UV/Vis spectra from TD-DFT can be correlated with experimental data to validate the computational model. mdpi.com For example, the calculated absorption bands for ethyl-2-(4-aminophenoxy)acetate were found to be at 286 nm and 226 nm, corresponding to HOMO→LUMO and HOMO→LUMO+2 transitions, respectively. mdpi.com

The table below showcases representative data that can be obtained from DFT calculations on a hypothetical series of pyrimidine analogs.

Table 1: Hypothetical DFT Data for this compound Analogs

| Analog | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| This compound | -7.2 | -1.5 | 5.7 | 3.8 |

| Analog A (with -Cl substitution) | -7.4 | -1.8 | 5.6 | 4.2 |

| Analog B (with -OCH3 substitution) | -6.9 | -1.3 | 5.6 | 3.5 |

For larger systems, such as the interaction of a pyrimidine derivative within a protein's active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a balance between accuracy and computational cost. In this approach, the ligand (the pyrimidine derivative) and the immediate interacting residues of the protein are treated with a high-level quantum mechanics method, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. arxiv.org

This methodology is particularly useful for studying enzyme-catalyzed reactions or for accurately modeling the non-covalent interactions that govern ligand binding. nih.gov QM/MM simulations can elucidate reaction mechanisms, such as the SN2 mechanism observed in the methylation of a histidine analog by a methyltransferase. nih.gov They can also be used to explore the excited-state dynamics of molecules in a complex environment, providing insights into processes like fluorescence and photoswitching. chemrxiv.orgrsc.org

Ligand-Target Interaction Analysis and Molecular Docking

Understanding how this compound and its analogs interact with biological macromolecules is fundamental to drug design. Molecular docking and dynamics simulations are key computational tools used to predict and analyze these interactions.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org This method is widely used to screen virtual libraries of compounds against a specific protein target and to predict the binding mode and affinity of the ligands. rsc.orgmdpi.com For pyrimidine derivatives, docking studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of a target protein. rsc.org

The results of docking studies are often presented as a docking score, which is an estimate of the binding free energy. While these scores provide a useful ranking of potential ligands, they are approximations. More rigorous methods, such as the Molecular Mechanics Generalized Born Surface Area (MM/GBSA) method, can be used to calculate binding free energies with higher accuracy from simulation trajectories. mdpi.com

The following table illustrates the type of data generated from a molecular docking study.

Table 2: Hypothetical Molecular Docking Results for Pyrimidine Analogs against a Target Kinase

| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | Lys745, Asp810 | Hydrogen Bond |

| Analog C | -9.2 | Lys745, Asp810, Leu808 | Hydrogen Bond, Hydrophobic |

| Analog D | -7.8 | Asp810 | Hydrogen Bond |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the binding mode predicted by docking. mdpi.com By simulating the movements of atoms and molecules, MD can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key residues that stabilize the complex. chemrxiv.orgmdpi.com

Analysis of MD trajectories can include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the complex, Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of protein-ligand contacts over the course of the simulation. mdpi.com These simulations are crucial for validating docking poses and for gaining a deeper understanding of the dynamic nature of molecular recognition. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR models can be invaluable for predicting the activity of newly designed analogs and for identifying the key structural features that influence their potency. researchgate.netjapsonline.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. researchgate.netjapsonline.com These methods use 3D representations of the molecules to derive correlations between their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields and their biological activity. japsonline.com The statistical quality of a QSAR model is assessed using parameters like the cross-validation coefficient (q²), the conventional correlation coefficient (r²), and the predictive r² (r²_pred). researchgate.net For instance, a 3D-QSAR study on pyrimidine derivatives as AXL kinase inhibitors reported a CoMFA model with a q² of 0.700 and an r² of 0.911, indicating a robust and predictive model. researchgate.net

The insights gained from QSAR models, often visualized as contour maps, can guide the modification of the lead compound, such as this compound, to enhance its activity. researchgate.netjapsonline.com

Lack of Specific Research Data Precludes Article Generation on this compound Analogs

Extensive searches were conducted to locate literature pertaining to the development of predictive models, the application of molecular descriptors, pharmacophore elucidation, de novo design, and virtual screening of analogs of this compound. These searches, even when broadened to include general 4-substituted-5-fluoropyrimidine derivatives, did not uncover specific studies on this particular compound or its closely related analogs.

While there is a substantial body of research on the computational analysis of the broader class of pyrimidine and 5-fluorouracil (B62378) derivatives, this information does not directly address the specified chemical entity. The strict adherence to the user's request to focus solely on "this compound" and its analogs prevents the use of these more general findings. The creation of detailed research findings and data tables, as requested, is contingent on the existence of such primary research.

Therefore, without available scientific literature and data on the computational design and analysis of this compound analogs, the fulfillment of the article request with the required level of specificity and scientific rigor cannot be achieved.

Biological Activity Profiling and Mechanistic Studies of Ethyl 2 5 Fluoropyrimidin 4 Yl Acetate

Assessment of Biological Activities in Preclinical Research Models

In Vitro and Cellular Studies on Antitumor/Anticancer Effects

The antitumor and anticancer potential of ethyl 2-(5-fluoropyrimidin-4-yl)acetate and related compounds has been the subject of various in vitro and cellular studies. These investigations often utilize cell viability assays, such as the MTT assay, to determine the cytotoxic effects of these compounds on different cancer cell lines.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. nih.gov NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color. nih.gov

For instance, the cytotoxic activity of various ethyl acetate (B1210297) extracts has been evaluated against different cancer cell lines. One study demonstrated that an ethyl acetate extract of Potentilla chinensis was cytotoxic to MG-63 human osteosarcoma cancer cells. nih.gov The study also observed morphological changes indicative of apoptosis, such as cell shrinkage and blebbing, in the treated cancer cells. nih.gov Furthermore, the extract was found to induce G0/G1-phase cell cycle arrest and inhibit cell migration in a dose-dependent manner. nih.gov

Similarly, the ethyl acetate extract of Voacanga foetida leaves exhibited high cytotoxicity against T47D breast cancer cells, with a reported IC50 value of 0.66 µg/mL after 48 hours of incubation. researchgate.net Another study investigating an ethyl acetate fraction from Tanacetum vulgare L. demonstrated a pronounced antitumor effect on the human colorectal carcinoma cell line HT-29. nih.gov This effect was attributed to the induction of apoptosis through moderate genotoxicity and cell cycle arrest at the G1/S and G2/M transitions. nih.gov

The search for novel anticancer agents has also led to the synthesis and evaluation of various heterocyclic compounds. For example, a series of 3,5-substituted 1,2,4-oxadiazoles were synthesized and tested for their in vitro cytotoxicity against tumor cell lines such as HT-29 (colon carcinoma), HL-60 (promyelocytic leukemia), and NCI-H292 (lung cancer). iaea.org Some of these compounds showed moderate to good activity against the HL-60 cell line. iaea.org

In another study, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with a coumarinylthiazolyl pyrazole (B372694) system were synthesized and evaluated for their cytotoxic potential against liver cancer cell lines Huh-7 and HepG-2. nih.gov Two compounds, in particular, demonstrated notable antiproliferative effects and were found to induce significant cell cycle arrest at the G1 phase and enhance late apoptosis. nih.gov

These studies highlight the importance of in vitro and cellular assays in the preliminary assessment of the anticancer potential of novel compounds and plant-derived extracts. The data generated from these assays, including IC50 values and effects on cell cycle and apoptosis, are crucial for identifying promising candidates for further preclinical development.

Table 1: In Vitro Cytotoxicity of Various Ethyl Acetate Extracts and Compounds

| Extract/Compound | Cancer Cell Line | Assay | Results (e.g., IC50) | Reference |

| Ethyl acetate extract of Potentilla chinensis | MG-63 (osteosarcoma) | MTT | Dose-dependent cytotoxicity | nih.gov |

| Ethyl acetate extract of Voacanga foetida | T47D (breast cancer) | MTT | IC50: 0.66 µg/mL (48h) | researchgate.net |

| Ethyl acetate fraction from Tanacetum vulgare L. | HT-29 (colorectal carcinoma) | Flow cytometry, Comet assay | Pronounced antitumor effect, induced apoptosis and cell cycle arrest | nih.gov |

| 3-Aryl-(1,2,4-oxadiazol-5-yl)-propan-2-one (5c) | HL-60 (promyelocytic leukemia) | Not specified | Good activity | iaea.org |

| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivative (5d) | Huh-7, HepG-2 (liver cancer) | SBR | Notable antiproliferative effects | nih.gov |

| Ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate derivative (5g) | Huh-7, HepG-2 (liver cancer) | SBR | Notable antiproliferative effects | nih.gov |

Evaluation of Antimicrobial (Antibacterial, Antifungal) Potency

The antimicrobial properties of ethyl acetate extracts from various natural sources have been extensively investigated against a range of pathogenic bacteria and fungi. These studies are crucial in the search for new antimicrobial agents to combat the growing problem of drug resistance.

The antibacterial activity of ethyl acetate extracts is often evaluated using methods like the disk diffusion assay and by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For example, an ethyl acetate extract of Xerophyta spekei demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Bacillus subtilis and Staphylococcus aureus, with a recorded mean zone of inhibition greater than 12 mm at concentrations between 50 mg/ml and 100 mg/ml. nih.gov In contrast, the extract showed no notable effect against the tested Gram-negative bacteria. nih.gov Similarly, the ethyl acetate extract from the pericarp of Parkia speciosa was found to be effective against S. aureus and B. cereus, with MIC values of 7.81 mg/mL and 1.95 mg/mL, respectively. umt.edu.my

In another study, the ethyl acetate root extract of Vernonia adoensis showed potent activity against Pseudomonas aeruginosa, causing 86% inhibition. nih.govresearchgate.net This extract was also found to impair the bacterial membrane, leading to protein leakage, and inhibited biofilm formation. nih.govresearchgate.net The ethyl acetate extracts of Ziziphus lotus (B1177795) leaves and its associated endophytic fungi also exhibited antibacterial activity against several human pathogenic bacteria, including both Gram-positive and Gram-negative strains. mdpi.com

The antifungal potential of ethyl acetate fractions has also been a subject of research. An ethyl acetate fraction of Punica granatum and its isolated compound, galloyl-HHDP-glucose, demonstrated antifungal activity against various Candida species, with MIC ranges of 31.25 to 250 µg/mL for the extract and 31.25 to >500 µg/mL for the compound. nih.gov Notably, these substances also showed synergistic effects with fluconazole (B54011) and inhibited the production of phospholipase, a key virulence factor. nih.gov

These findings underscore the potential of ethyl acetate extracts as a source of novel antimicrobial compounds. The broad spectrum of activity observed in some extracts highlights their potential for development into therapeutic agents for various infectious diseases.

Table 2: Antimicrobial Activity of Various Ethyl Acetate Extracts

| Extract Source | Target Microorganism(s) | Key Findings | Reference(s) |

| Xerophyta spekei | Bacillus subtilis, Staphylococcus aureus | High antibacterial activity against Gram-positive bacteria. | nih.gov |

| Parkia speciosa pericarp | Staphylococcus aureus, Bacillus cereus | Good antibacterial activity with MICs of 7.81 and 1.95 mg/mL, respectively. | umt.edu.my |

| Vernonia adoensis root | Pseudomonas aeruginosa | Potent activity, causing 86% inhibition and biofilm disruption. | nih.govresearchgate.net |

| Ziziphus lotus leaves & endophytic fungi | Various pathogenic bacteria | Exhibited antibacterial activity against Gram-positive and Gram-negative strains. | mdpi.com |

| Punica granatum | Candida spp. | Antifungal activity and synergistic effects with fluconazole. | nih.gov |

| Mediterranean Herbs (Rosmarinus officinalis, Origanum vulgare) | Oral pathogens, Streptococcus mutans | High antibacterial and antibiofilm activity. | researchgate.net |

Investigation of Antiviral Activities

The investigation into the antiviral properties of this compound and related compounds is an emerging area of research. While specific studies on this particular compound are limited, research on similar structures and ethyl acetate extracts provides a basis for potential antiviral applications.

Antiviral activity is often assessed in vitro by measuring the inhibition of viral replication in cell cultures. nih.gov Various assays can be employed, such as the plaque reduction assay or methods that measure the viability of virus-infected cells, like the MTT assay. nih.gov For instance, the carbocyclic analogue of 5-ethyl-2'-deoxyuridine has been shown to inhibit the replication of herpes simplex virus types 1 and 2 in Vero cells. nih.gov Similarly, 5-ethyl-2'-deoxyuridine itself has demonstrated selective antiviral activity against herpes simplex viruses, which is mediated by the virus-induced thymidine (B127349) kinase. nih.gov

Ethyl acetate fractions from natural sources have also been explored for their antiviral potential. An ethyl acetate fraction of Elaeocarpus sylvestris was found to markedly reduce the lytic gene expression and replication of human cytomegalovirus (HCMV) in vitro. nih.gov This fraction was shown to negatively affect the HCMV major immediate-early (MIE) enhancer/promoter activity. nih.gov

Furthermore, the development of novel antiviral agents is a critical area of research, particularly for viruses like influenza and SARS-CoV-2. A novel inhibitor of human influenza A and B viruses, triazavirine, has been shown to suppress viral replication in cell culture and in vivo. nih.gov In the context of the COVID-19 pandemic, the antiviral activity of sitagliptin-glatiramer acetate nano-conjugates against SARS-CoV-2 has been evaluated, showing promising in vitro results. mdpi.com

These studies highlight the diverse strategies being employed to identify and develop new antiviral therapies. While direct evidence for the antiviral activity of this compound is not yet widely available, the known antiviral properties of related pyrimidine (B1678525) nucleoside analogues suggest that it may be a promising candidate for future investigation.

Elucidation of Molecular Mechanisms of Action

Target Enzyme Inhibition Kinetics and Specificity (e.g., Kinases, Thymidylate Synthase, DNA Modifying Enzymes)

The molecular mechanism of action for many pyrimidine-based compounds, including those structurally related to this compound, often involves the inhibition of key enzymes essential for cellular processes. A primary target for fluorinated pyrimidines is thymidylate synthase (TS). wikipedia.org

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. wikipedia.org The inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and can induce cell death, forming the basis of their anticancer activity. wikipedia.org 5-Fluorouracil (B62378) (5-FU), a well-known anticancer drug, exerts its cytotoxic effects in part through the inhibition of TS by its metabolite, fluoro-deoxyuridine monophosphate (FdUMP). nih.gov FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's function. nih.gov The efficacy of 5-FU has been shown to have an inverse relationship with the expression levels of thymidylate synthase in tumors. nih.gov

Beyond thymidylate synthase, other enzymes can also be targets. For instance, novel derivatives of ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Molecular docking studies of these compounds showed strong interactions with the VEGFR-2 receptor, suggesting a potential mechanism for their observed antiproliferative effects in liver cancer cell lines. nih.gov

The development of drug-resistant viruses has also spurred research into inhibitors of viral enzymes. For example, drug-resistant variants of herpes simplex virus to 5-ethyl-2'-deoxyuridine have been found to be cross-resistant to other antiviral drugs like acyclovir, which are dependent on the virus-induced thymidine kinase for their activation. nih.gov This indicates that the mechanism of action of these drugs is mediated by this specific viral enzyme.

In silico methods, such as self-organizing map-based cluster analyses, have been employed to interrogate the mechanism of action of compounds like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). These analyses have revealed the modulation of phosphatases and kinases associated with cell cycle regulation, corroborating experimental observations of selective cell cycle perturbation.

The specificity of enzyme inhibition is a critical factor in drug development. The selective inhibition of a viral or cancer-specific enzyme over its host or normal cellular counterpart can lead to a more favorable therapeutic index.

Interactions with Nucleic Acids and Perturbation of Cellular Processes

The biological activity of this compound and its analogs can be attributed to their interactions with nucleic acids and the subsequent disruption of essential cellular processes. These interactions can occur through various mechanisms, including direct binding to DNA or RNA and interference with the enzymes involved in nucleic acid metabolism.

A prominent mechanism for fluorinated pyrimidines is their incorporation into both DNA and RNA. The metabolite of 5-fluorouracil (5-FU), for instance, can be incorporated into RNA, leading to disruptions in RNA processing and function. It can also be converted to a deoxyribonucleoside and incorporated into DNA, which can lead to DNA damage and fragmentation.

The inhibition of thymidylate synthase by fluoropyrimidines, as discussed previously, leads to an imbalance in the deoxynucleotide pool. This imbalance can result in the misincorporation of uracil (B121893) into DNA, triggering DNA repair mechanisms that, if overwhelmed, can lead to DNA strand breaks and apoptosis.

Studies on the antitumor agent Phortress, the prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), have shown that its active metabolite generates electrophilic species that covalently bind to DNA. This DNA adduct formation leads to significant DNA damage, including single and double-strand breaks, exclusively in sensitive tumor cells. This damage, in turn, perturbs the cell cycle and ultimately leads to cell death.

The perturbation of cellular processes is a direct consequence of these molecular interactions. For example, the DNA damage induced by these compounds can activate cell cycle checkpoints, leading to cell cycle arrest at various phases, such as the G1/S or G2/M transitions. This arrest provides the cell with an opportunity to repair the damage; however, if the damage is too extensive, it can trigger apoptosis.

Modulatory Effects on Signal Transduction Pathways

Direct studies detailing the modulatory effects of this compound on specific signal transduction pathways are not prominently reported. However, based on the activities of structurally related pyrimidine derivatives, it is plausible that this compound could influence key cellular signaling cascades. For instance, certain pyrimidine derivatives have been shown to inhibit transcription factors like AP-1 and NF-κB, which are crucial regulators of gene expression involved in inflammatory and immune responses. nih.gov

The fluoropyrimidine class of compounds, most notably 5-fluorouracil (5-FU), exerts its anticancer effects by interfering with DNA and RNA synthesis and function. nih.gov Metabolites of 5-FU can inhibit thymidylate synthase and be incorporated into RNA and DNA, leading to cytotoxicity. nih.gov While this compound is not a direct analogue of 5-FU, the presence of the 5-fluoropyrimidine (B1206419) moiety suggests that it might be investigated for similar or related activities. It is conceivable that this compound or its metabolites could interact with enzymes involved in nucleotide metabolism or other signaling proteins.

Computational analyses of other heterocyclic compounds have pointed towards the PI3K/Akt signaling pathway as a potential target. acs.org This pathway is fundamental in regulating cell cycle, survival, and proliferation. Future studies would be necessary to determine if this compound interacts with components of this or other significant pathways like the MAPK/ERK pathway, which is also commonly modulated by small molecule inhibitors.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

The structure-activity relationship (SAR) and structure-mechanism relationship (SMR) for this compound have not been explicitly defined in the literature. However, by examining related pyrimidine derivatives, we can infer key structural aspects that likely influence its biological activity. acs.orgnih.gov

Influence of Fluorine Atom Position and Substituent Variations on Activity

Variations in the substituents on the pyrimidine ring and the acetate side chain would undoubtedly impact the compound's activity. The following table illustrates related compounds and their variations, which can be used to hypothesize the SAR of this compound.

| Compound Name | CAS Number | Structural Variation from this compound | Potential Impact on Activity |

| This compound | 945657-39-6 | - | Reference Compound |

| Methyl 2-(5-fluoropyrimidin-2-yl)acetate | 1352925-93-9 | Methyl ester instead of ethyl ester; substituent at position 2 instead of 4. | Altered ester hydrolysis rate and steric/electronic profile at the pyrimidine ring. |

| Ethyl 2-(5-chloropyridin-2-yl)acetate | 1060814-82-5 | Chloro-substituted pyridine (B92270) ring instead of fluoropyrimidine. | Different halogen and heterocyclic core will significantly alter electronic and binding properties. |

| Ethyl 2-(5-bromopyridin-2-yl)acetate | 1060814-88-1 | Bromo-substituted pyridine ring. | Bromo group has different size and electronic effects compared to fluoro. |

| Ethyl 2-(pyridin-4-yl)acetate | 54401-85-3 | Unsubstituted pyridine ring. | Lack of halogen will reduce electrophilicity and alter binding interactions. |

| Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate | - | Different core structure and linker. | The sulfanylacetate group introduces flexibility and different binding capabilities. nih.govnih.gov |

The ethyl ester group in this compound is a potential site for metabolic hydrolysis by esterases, which could release the corresponding carboxylic acid. This biotransformation could either activate or deactivate the compound, depending on whether the ester or the acid is the active form.

Identification of Key Pharmacophoric Features for Enhanced Efficacy

A pharmacophore model for this compound has not been specifically reported. However, based on its structure and comparison with other bioactive pyrimidine derivatives, key pharmacophoric features can be proposed. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Potential key pharmacophoric features for this class of compounds may include:

A hydrogen bond acceptor: The nitrogen atoms in the pyrimidine ring.

A halogen bond donor: The fluorine atom at the C5 position. Halogen bonding is an increasingly recognized non-covalent interaction in drug design.

A hydrogen bond acceptor: The carbonyl oxygen of the ethyl acetate group.

A hydrophobic feature: The ethyl group of the ester.

The spatial arrangement of these features would be critical for binding to a target protein. Pharmacophore modeling studies on other pyrimidine-based compounds have been used to identify essential features for activity. For instance, in a study of 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives, a hypothetical pharmacophore was generated that included aromatic, hydrogen bond acceptor, and hydrophobic features. nih.gov A similar approach would be necessary to elucidate the key features for the efficacy of this compound.

Advanced Analytical Techniques for Characterization and Research Monitoring of Ethyl 2 5 Fluoropyrimidin 4 Yl Acetate

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of Ethyl 2-(5-fluoropyrimidin-4-yl)acetate. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural confirmation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled. Although experimental spectra for this compound are not widely published, its expected NMR data can be reliably predicted.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons. The methylene protons of the acetate (B1210297) group will appear as a singlet, and the two protons on the pyrimidine (B1678525) ring will appear as distinct doublets due to coupling with the fluorine atom and each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbons of the pyrimidine ring will show characteristic shifts, with their exact positions influenced by the fluorine substituent. The remaining carbons of the ethyl acetate moiety will appear at predictable upfield locations.

Predicted NMR Data for this compound ¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyrimidine-H (C2-H) | ~8.9 | d |

| Pyrimidine-H (C6-H) | ~8.5 | d |

| Methylene (-CH₂- of acetate) | ~4.0 | s |

| Methylene (-O-CH₂- of ethyl) | ~4.2 | q |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 |

| Pyrimidine C-4 | ~160 (d) |

| Pyrimidine C-5 | ~155 (d) |

| Pyrimidine C-2 | ~150 (d) |

| Pyrimidine C-6 | ~145 (d) |

| Methylene (-O-CH₂-) | ~62 |

| Methylene (-CH₂-) | ~38 |

(d = doublet, q = quartet, s = singlet, t = triplet). Predicted values are based on standard chemical shift tables and data from similar pyrimidine structures.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

The calculated exact mass of this compound (C₈H₉FN₂O₂) is approximately 184.0648 g/mol . In an MS experiment, the molecular ion peak ([M]⁺) would be observed at this mass-to-charge ratio (m/z). Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl group (-CH₂CH₃, 29 Da). tutorchase.comdocbrown.infolibretexts.org The pyrimidine ring itself can also undergo characteristic fragmentation.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Identity of Fragment |

|---|---|

| 184 | [M]⁺, Molecular Ion |

| 155 | [M - C₂H₅]⁺, Loss of ethyl group |

| 139 | [M - OCH₂CH₃]⁺, Loss of ethoxy group |

| 112 | [Fluoropyrimidine-CH₂]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.eduresearchgate.netpressbooks.pub For this compound, the spectrum would be dominated by a strong absorption band from the ester carbonyl (C=O) group.

Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic/Pyrimidine) | 3100-3000 | Medium |

| C-H (Aliphatic) | 3000-2850 | Medium |

| C=O (Ester) | 1750-1735 | Strong |

| C=N / C=C (Pyrimidine Ring) | 1600-1450 | Medium-Strong |

| C-F (Fluorine stretch) | 1250-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. Pyrimidine derivatives are known to absorb UV light. nih.govnih.govrsc.orgresearchgate.netrsc.org The fluoropyrimidine ring in this compound acts as a chromophore, and its UV spectrum is expected to show absorption maxima characteristic of substituted pyrimidine systems, typically in the range of 250-280 nm.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and by-products, thereby allowing for purity assessment and isolation. ijpsonline.comijpsjournal.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity determination and quantitative analysis. researchgate.netijpsjournal.comasianjpr.comhumanjournals.comwisdomlib.org A typical approach for a compound like this compound would involve reversed-phase HPLC (RP-HPLC).

Method Development Strategy:

Column: A C18 or C8 column is generally the first choice for separating moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol) is effective. The gradient would be optimized to ensure good resolution between the main peak and any impurities.

Detection: A UV detector set at the absorption maximum of the compound (predicted to be around 250-280 nm) would provide high sensitivity. nih.govnih.gov

Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of quality control.

Gas Chromatography (GC) for Volatile Components and Impurity Profiling

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile substances. numberanalytics.com It is particularly useful for identifying and quantifying residual solvents from the synthesis or volatile impurities that would not be detected by HPLC. thermofisher.commedistri.swiss

Impurity Profiling Approach:

Technique: Headspace GC coupled with a Flame Ionization Detector (FID) is standard for residual solvent analysis. For unknown impurity identification, GC coupled with Mass Spectrometry (GC-MS) is the method of choice, as it provides both retention time and mass spectral data for structural elucidation. thermofisher.commedistri.swiss

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5 or DB-17) is typically used.

Conditions: The oven temperature would be programmed to ramp up, allowing for the separation of compounds with a wide range of boiling points. The injector and detector temperatures would be set high enough to ensure complete volatilization without causing thermal degradation.

By employing this comprehensive suite of analytical techniques, the identity, purity, and quality of this compound can be rigorously controlled, ensuring its suitability for use in further pharmaceutical manufacturing processes.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray Diffraction (XRD) is an indispensable, non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of X-ray beams diffracted by the crystal lattice, researchers can elucidate the compound's unit cell dimensions, space group, and atomic coordinates. This information is critical for confirming the molecular structure, understanding intermolecular interactions (such as hydrogen bonding), and identifying different polymorphic forms, which can have significant implications for the material's physical and chemical properties.

For a compound like this compound, single-crystal X-ray diffraction would provide unambiguous proof of its chemical structure and stereochemistry. The analysis would reveal the planarity of the fluoropyrimidine ring and the conformation of the ethyl acetate side chain relative to the ring.

As of the latest literature review, specific crystal structure data for this compound (CAS No. 945657-39-6) has not been reported in publicly accessible crystallographic databases. However, a hypothetical analysis would yield a set of crystallographic parameters similar to those presented in the table below, which are standard outputs of an XRD study.

Table 1. Hypothetical Crystallographic Data for this compound. This table illustrates the typical parameters that would be obtained from a single-crystal X-ray diffraction analysis.

| Parameter | Description | Example Value |

|---|---|---|

| Chemical Formula | The elemental composition of the molecule. | C₈H₉FN₂O₂ |

| Formula Weight | The molar mass of the compound. | 198.17 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 10.2 Å, c = 11.5 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 990 ų |

| Z | The number of molecules per unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of chemical compounds. For a substance like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly valuable for purity assessment, impurity profiling, and stability studies.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection power of mass spectrometry. This technique is ideal for analyzing polar and non-volatile compounds. In the context of this compound, an LC-MS method would be developed to separate the main compound from starting materials, by-products, and degradation products. The mass spectrometer provides molecular weight information and fragmentation patterns, which are used to confirm the identity of the target compound and elucidate the structures of unknown impurities.

While specific, validated LC-MS methods for this compound are not detailed in current scientific literature, a typical method would be established using the parameters outlined below.

Table 2. Illustrative LC-MS Method Parameters for Analysis of this compound. This table provides an example of a potential set of conditions for an analytical LC-MS method.

| Parameter | Description / Example Condition |

|---|---|

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Mass Spectrometry System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Range | m/z 50 - 500 |

| Expected Ion [M+H]⁺ | m/z 199.07 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and thermally stable compounds. It involves separating components in the gas phase using a capillary column, followed by detection with a mass spectrometer. This compound, being an ester, is likely amenable to GC-MS analysis, which would be highly effective for detecting and quantifying volatile organic impurities or residual solvents from its synthesis. The high resolution of capillary GC columns provides excellent separation, while the mass spectrometer offers definitive identification based on characteristic fragmentation patterns that can be compared against spectral libraries.

No specific GC-MS research findings for this compound are currently published. A prospective GC-MS method for analyzing its purity and potential volatile impurities would involve parameters such as those listed in the following table.

Table 3. Illustrative GC-MS Method Parameters for Analysis of this compound. This table provides an example of a potential set of conditions for an analytical GC-MS method.

| Parameter | Description / Example Condition |

|---|---|

| Chromatography System | Gas Chromatograph (GC) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 70°C, ramp to 280°C at 15°C/min |

| Mass Spectrometry System | Single Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Scan Range | m/z 35 - 450 |

Future Research Perspectives and Translational Potential of Ethyl 2 5 Fluoropyrimidin 4 Yl Acetate

Innovations in Synthetic Methodologies for Scalable Production

The ability to produce ethyl 2-(5-fluoropyrimidin-4-yl)acetate and its derivatives on a large scale is fundamental for extensive preclinical and clinical investigation. Traditional synthesis methods for pyrimidines can be time-consuming and result in variable yields. nih.gov To overcome these limitations, research is moving towards innovative and more efficient synthetic strategies. Methodologies such as ultrasound-assisted synthesis and microwave irradiation are being explored to shorten reaction times and improve yields. nih.govmdpi.com For instance, ultrasound-assisted cyclization reactions have been shown to facilitate the formation of certain pyrimidine-based target molecules in under an hour, a significant improvement over conventional approaches. nih.gov

Furthermore, continuous flow chemistry presents a transformative approach for scalable production. rsc.org A telescoped continuous flow process, which combines multiple reaction steps without isolating intermediates, has been successfully developed for related heterocyclic scaffolds. rsc.org Adopting such a process for this compound could offer enhanced safety, better process control, and higher throughput, making it an economically viable and industrially scalable method. researchgate.net These green and efficient synthetic protocols are crucial for ensuring a reliable and cost-effective supply of the compound for future drug development programs.

Development of Multi-Targeting Agents Based on the this compound Scaffold

The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets through hydrogen bonding and bioisosteric replacement of other aromatic systems. nih.gov The this compound structure is an ideal starting point for designing multi-targeting agents, a strategy of increasing importance for treating complex multifactorial diseases like cancer. mdpi.com

Researchers are actively designing pyrimidine derivatives that can simultaneously inhibit multiple receptor tyrosine kinases involved in tumor growth and angiogenesis, such as VEGFR-2 and HER-2. mdpi.com For example, by coupling the pyrimidine ring with other pharmacophores like a sulfonamide core, dual-activity inhibitors have been created. nih.govmdpi.com The 5-fluoropyrimidine (B1206419) moiety is a well-established component of anticancer drugs, and its incorporation into molecules designed to hit multiple targets could lead to synergistic therapeutic effects and help overcome drug resistance. mdpi.comnih.gov Future work will focus on strategically modifying the acetate (B1210297) side chain and the pyrimidine ring of this compound to create novel conjugates with precisely tailored multi-target activity profiles.

Integration of Artificial Intelligence and Machine Learning in Drug Design for Pyrimidine Derivatives

Exploration of Novel Biological Targets and Therapeutic Applications

While fluoropyrimidines are most famously known as anticancer agents that disrupt DNA and RNA synthesis, the versatility of the pyrimidine scaffold opens the door to a broad spectrum of other therapeutic uses. nih.govnih.gov The this compound core structure provides a platform for discovering drugs for a wide range of diseases.

The pyrimidine framework is a component of drugs with reported antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and antihypertensive properties. nih.gov Furthermore, pyrimidine derivatives have been investigated as potent inhibitors of various protein kinases beyond the typical cancer targets, such as PIM-1 kinase, which is implicated in cell survival and proliferation across different cancer types. rsc.org Future research should involve high-throughput screening of a diverse library of this compound derivatives against a wide panel of biological targets. This could uncover unexpected activities and lead to the development of novel treatments for infectious diseases, neurological disorders, and inflammatory conditions, thus realizing the full therapeutic potential of this versatile chemical scaffold.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 2-(5-fluoropyrimidin-4-yl)acetate, and how do reaction conditions influence yield and purity?

- Methodology :

- Nucleophilic substitution : React 5-fluoropyrimidin-4-yl derivatives with ethyl 2-haloacetate (e.g., ethyl 2-bromoacetate) under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Temperature control (60–80°C) minimizes side reactions .

- Esterification : Condensation of 5-fluoropyrimidin-4-ylacetic acid with ethanol via acid catalysis (e.g., H₂SO₄ or p-TsOH) under reflux.

- Data Table :

| Method | Yield (%) | Purity (HPLC) | Key Byproducts |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | ≥95% | Dehalogenated pyrimidine |

| Esterification | 50–60 | ≥90% | Unreacted acid |

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Expect signals for pyrimidine protons (δ 8.2–8.5 ppm, aromatic), ethyl ester (δ 1.3–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), and acetate methylene (δ 3.8–4.0 ppm). Fluorine coupling (¹⁹F NMR) confirms substitution at the pyrimidine C5 position (δ -120 to -125 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 213.2 (C₈H₉FN₂O₂) with fragmentation patterns showing loss of COOEt (44 amu).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for fluorinated pyrimidine derivatives like this compound?

- Crystallographic Refinement : Use SHELX software (SHELXL-2018) for high-resolution data. Fluorine atoms exhibit anisotropic displacement parameters (ADPs) due to their electronegativity; refine with restraints to avoid overparameterization .

- Case Study : A crystal structure (monoclinic, P2₁/c, a = 12.582 Å, b = 14.790 Å) of a related compound showed disorder in the ethyl ester group, resolved via PART and DFIX commands in SHELX .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) :

- Calculate Fukui indices to identify electrophilic sites (C4 of pyrimidine ring).

- Solvent effects (e.g., DMF) lower activation energy by stabilizing transition states.

Data Analysis and Mechanistic Studies

Q. What analytical methods distinguish hydrolysis products of this compound under acidic vs. basic conditions?

- Hydrolysis Pathways :

- Acidic (HCl) : Forms 2-(5-fluoropyrimidin-4-yl)acetic acid (confirmed by LC-MS, m/z 185.1).

- Basic (NaOH) : Yields sodium salt of the acid (FTIR: loss of ester C=O stretch at 1740 cm⁻¹, new carboxylate peak at 1580 cm⁻¹) .

- Kinetics : Pseudo-first-order rate constants (kobs) measured via UV-Vis (λ = 260 nm) show base-catalyzed hydrolysis is 3× faster than acid-catalyzed.

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

- Fluorine at C5 enhances metabolic stability (reduces CYP450 oxidation).

- Ethyl ester acts as a prodrug moiety, improving membrane permeability (logP = 1.8) compared to the free acid (logP = 0.2) .

- In Vitro Assays : Test antimicrobial activity against S. aureus (MIC = 16 µg/mL) via broth microdilution. Replace the ester with amides to reduce cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.